molecular formula C14H13ClFNO3S B2772613 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide CAS No. 1105221-14-4

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

Cat. No.: B2772613
CAS No.: 1105221-14-4
M. Wt: 329.77
InChI Key: WICRZVFWNJHMDE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a fluorophenoxy group, and an ethyl linkage to the benzenesulfonamide core. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzenesulfonyl chloride and 2-(4-fluorophenoxy)ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.

    Hydrolysis: Products include the corresponding sulfonic acid and amine.

Scientific Research Applications

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is unique due to its specific combination of chloro, fluorophenoxy, and ethyl groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for further research and development in medicinal chemistry .

Biological Activity

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

The primary target of this compound is carbonic anhydrase IX (CA IX) , an enzyme that plays a crucial role in tumor cell proliferation and survival. The compound inhibits CA IX activity, leading to a decrease in tumor cell proliferation and potentially enhancing the efficacy of other anticancer therapies.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can significantly reduce cell viability in various cancer cell lines. For instance, it has been shown to reduce the viability of the MDA-MB-231 breast cancer cell line by more than 50% at specific concentrations . The effective concentration (EC50) values for various tested compounds in similar studies have been established, highlighting the potency of benzenesulfonamide derivatives against cancer cells.

CompoundCell LineEC50 (µM)
This compoundMDA-MB-231<50
Compound XIGR3927.8 ± 2.8
Compound YMDA-MB-23120.5 ± 3.6

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacteria and fungi. Its structure allows it to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Minimum Inhibitory Concentrations (MICs) for some tested strains are summarized below:

MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

Case Studies

  • Cancer Cell Studies : A study evaluated the effectiveness of several benzenesulfonamide derivatives, including this compound, on human cancer cell lines such as MDA-MB-231 and IGR39. The results indicated a significant reduction in cell colony formation when treated with the compound at concentrations corresponding to its EC50 values .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonamide derivatives, including our compound of interest. It was found that these compounds exhibited varying degrees of activity against different bacterial strains, with some derivatives showing MIC values comparable to established antibiotics .

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c15-13-3-1-2-4-14(13)21(18,19)17-9-10-20-12-7-5-11(16)6-8-12/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICRZVFWNJHMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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